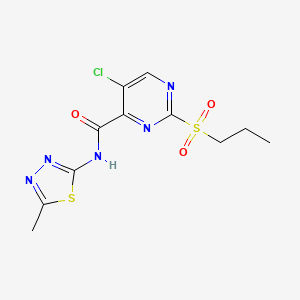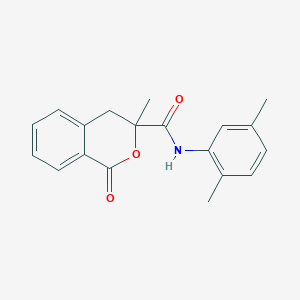
5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a sulfonyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through cyclization reactions, often using reagents like urea or guanidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The presence of the chloro and sulfonyl groups suggests potential interactions with enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring may also play a role in binding to metal ions or other cofactors, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the thiadiazole ring, which may affect its chemical reactivity and biological activity.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chloro group, which may influence its substitution reactions and interactions with biological targets.
5-Chloro-N-(1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the methyl group on the thiadiazole ring, which may affect its steric properties and reactivity.
Uniqueness
The uniqueness of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, sulfonyl, and thiadiazole groups allows for a wide range of chemical reactions and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12ClN5O3S2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5O3S2/c1-3-4-22(19,20)11-13-5-7(12)8(14-11)9(18)15-10-17-16-6(2)21-10/h5H,3-4H2,1-2H3,(H,15,17,18) |
InChI Key |
IZUURHUHHFAAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B14994293.png)
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B14994311.png)
![Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B14994317.png)
![4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14994325.png)
![N-(2,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994326.png)
![7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994329.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14994333.png)
![Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B14994335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14994342.png)
![diethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14994345.png)
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14994351.png)
![{3-[2-(Methylethyl)benzimidazolyl]propoxy}benzene](/img/structure/B14994359.png)

![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B14994366.png)
